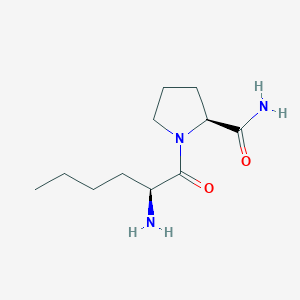

L-norleucyl-L-prolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

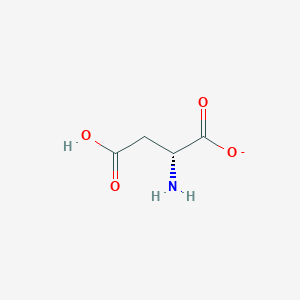

L-norleucyl-L-prolinamide is a dipeptide compound composed of L-norleucine and L-prolinamide It is a small molecular drug with the chemical formula C11H21N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-norleucyl-L-prolinamide typically involves the amidation of L-norleucine with L-prolinamide. One common method includes the use of triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to synthesize the intermediate L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to improve yield and reduce impurities. The use of immobilized enzyme variants, such as CalBopt-24 T245S, has been shown to increase the efficiency of the amidation process, achieving high conversion rates and excellent optical purity .

Chemical Reactions Analysis

Types of Reactions: L-norleucyl-L-prolinamide undergoes various chemical reactions, including:

Aldol Reactions: It acts as a catalyst in enantioselective direct aldol reactions, forming chiral polyol architectures.

Nitroso Aldol Reactions: It catalyzes direct nitroso aldol reactions of α-branched aldehydes, yielding α-hydroxyamino carbonyl compounds.

Common Reagents and Conditions:

Aldol Reactions: Typically involve aromatic aldehydes and acetone at room temperature.

Nitroso Aldol Reactions: Involve aldehydes and nitrosobenzene under mild conditions.

Major Products:

Aldol Reactions: Chiral polyol compounds with high enantioselectivity.

Nitroso Aldol Reactions: α-Hydroxyamino carbonyl compounds.

Scientific Research Applications

L-norleucyl-L-prolinamide has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in aldol and nitroso aldol reactions

Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a model compound for studying peptide interactions.

Medicine: Explored as an intermediate in drug synthesis, particularly for its high optical purity and efficiency in amidation reactions

Industry: Utilized in the production of pharmaceuticals and polymers due to its efficient amide formation and stability

Mechanism of Action

The mechanism of action of L-norleucyl-L-prolinamide involves its role as a catalyst in various chemical reactions. It forms hydrogen bonds with substrates, reducing activation energy and increasing enantioselectivity. For example, in aldol reactions, the amide NOH and terminal hydroxyl groups form hydrogen bonds with the benzaldehyde substrate, facilitating the reaction .

Comparison with Similar Compounds

L-prolinamide: Shares similar catalytic properties but differs in its enantioselectivity and efficiency.

L-norvalyl-L-prolinamide: Another dipeptide with similar applications but distinct structural properties.

Uniqueness: L-norleucyl-L-prolinamide is unique due to its high optical purity, efficient amidation process, and versatility as a chiral ligand in asymmetric catalysis. Its ability to form stable hydrogen bonds with substrates makes it a valuable compound in various chemical reactions .

Properties

Molecular Formula |

C11H21N3O2 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-aminohexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H21N3O2/c1-2-3-5-8(12)11(16)14-7-4-6-9(14)10(13)15/h8-9H,2-7,12H2,1H3,(H2,13,15)/t8-,9-/m0/s1 |

InChI Key |

AXARLGGBMIBEIZ-IUCAKERBSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |

Canonical SMILES |

CCCCC(C(=O)N1CCCC1C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)

![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)

![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)

![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)

![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)